molecular formula C9H16O2 B8328318 2-Methyloctanedial CAS No. 30157-60-9

2-Methyloctanedial

Cat. No. B8328318
CAS RN: 30157-60-9
M. Wt: 156.22 g/mol
InChI Key: GROOSSLNHYKEFI-UHFFFAOYSA-N
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Patent
US04510332

Procedure details

A one-liter stainless steel autoclave equipped with thermometer, magnetic stirrer, gas inlet and gas outlet was charged with 0.125 millimole of Rh4 (CO)12, 50 millimoles of sodium m-(diphenylphosphino)benzenesulfonate, 250 ml of water and 250 ml of sulfolane, and then purged well with a hydrogen-carbon monoxide gaseous mixture (mole ratio 2/1). The contents were heated to 75° C. while maintaining the pressure within the autoclave at 10 atmospheres with the same gaseous mixture and the rate of flow of the effluent gas at 10 liters per hour, and then stirring was continued at a constant temperature of 75° C. for an additional 30 minutes. Thereafter, 64.3 g (500.1 millimoles) of 7-octen-1-al (purity 98%, n-octanal content 2%) was introduced into the autoclave through a metering pump continuously over an hour. After completion of the addition, stirring was continued for 1.5 hours. After the overall 2.5 hours of reaction, stirring was discontinued and the autoclave was cooled. Then, a trace amount of the reaction mixture was sampled and analyzed by gas chromatography. It was found that the amount of 7-octen-1-al was 85.3 millimoles (82.9% conversion) with the yields of 1,9-nonanedial and 2-methyl-1,8-octanedial being 348.5 millimoles and 62.2 millimoles, respectively. The reaction mixture was transferred under pressure to a three-necked 2-liter flask previously purged to a sufficient extent with a hydrogen-carbon monoxide mixture (mole ratio: 1/1) while avoiding contact of said reaction mixture with air. Then 150 ml of n-octanol and 350 ml of hexane were added, and the whole mixture was stirred in an atmosphere of the same gaseous mixture as mentioned above for 20 minutes while maintaining the internal temperature at 30° C. Upon discontinuation of the stirring, the reaction mixture immediately separated into two layers. After allowing the mixture to stand for 10 minutes, the lower (yellow) and upper (colorless) layers were analyzed by gas chromatography and it was found that 95%, 75% and 86% of 7-octen-1-al, 1,9-nonanedial and 2-methyl-1,8-octanedial, respectively, had been transferred to the upper layer. The lower layer (extraction residue) was then transferred to the autoclave while avoiding contact of said layer with air, and 10 ml of sulfolane was added. Under the same conditions as in the first run, 64.3 g of 7-octen-1-al was added continuously over an hour and thereafter stirring was continued for 1.5 hours. Analysis of the reaction mixture revealed that 87.4 millimoles of 7-octen-1-al remained unreacted and 346.8 millimoles of 1,9-nonanedial and 61.9 millimoles of 2-methyl-1,8-octanedial had been formed in the second hydroformylation reaction. The reaction mixture was subjected to the same extraction procedure under the same conditions as in the first run and the extraction residue (catalyst-containing layer) was charged into the autoclave, followed by addition of 10 ml of sulfolane. The third run of hydroformylation was carried out by the same procedure under the same conditions as in the first run. After discontinuation of reaction, the reaction mixture was analyzed and it was found that 92.4 millimoles of 7-octen-1-al remained unreacted and 342.7 millimoles of 1,9-nonanedial and 59.8 millimoles of 2-methyl-1,8-octanedial had been formed in the third hydroformylation reaction. Then, the same extraction procedure as in the first run was performed.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
87.4 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH:10](=[O:18])[CH2:11]CCCCC=C.[CH3:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>>[CH:10](=[O:18])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH:1]=[O:9].[CH3:19][CH:20]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:11][CH:10]=[O:18])[CH:1]=[O:9]

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C(CCCCCCC)O
Name
Quantity
350 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
87.4 mmol
Type
reactant
Smiles
C(CCCCCC=C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the whole mixture was stirred in an atmosphere of the same gaseous mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred under pressure to a three-necked 2-liter flask
CUSTOM
Type
CUSTOM
Details
previously purged to a sufficient extent with a hydrogen-carbon monoxide mixture (mole ratio: 1/1)
CUSTOM
Type
CUSTOM
Details
contact of said reaction mixture with air
CUSTOM
Type
CUSTOM
Details
as mentioned above for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Upon discontinuation of the stirring, the reaction mixture immediately separated into two layers
EXTRACTION
Type
EXTRACTION
Details
The lower layer (extraction residue)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
Under the same conditions as in the first run, 64.3 g of 7-octen-1-al was added continuously over an hour
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1.5 hours
Duration
1.5 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CCCCCCCC=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 346.8 mmol
Name
Type
product
Smiles
CC(C=O)CCCCCC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 61.9 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04510332

Procedure details

A one-liter stainless steel autoclave equipped with thermometer, magnetic stirrer, gas inlet and gas outlet was charged with 0.125 millimole of Rh4 (CO)12, 50 millimoles of sodium m-(diphenylphosphino)benzenesulfonate, 250 ml of water and 250 ml of sulfolane, and then purged well with a hydrogen-carbon monoxide gaseous mixture (mole ratio 2/1). The contents were heated to 75° C. while maintaining the pressure within the autoclave at 10 atmospheres with the same gaseous mixture and the rate of flow of the effluent gas at 10 liters per hour, and then stirring was continued at a constant temperature of 75° C. for an additional 30 minutes. Thereafter, 64.3 g (500.1 millimoles) of 7-octen-1-al (purity 98%, n-octanal content 2%) was introduced into the autoclave through a metering pump continuously over an hour. After completion of the addition, stirring was continued for 1.5 hours. After the overall 2.5 hours of reaction, stirring was discontinued and the autoclave was cooled. Then, a trace amount of the reaction mixture was sampled and analyzed by gas chromatography. It was found that the amount of 7-octen-1-al was 85.3 millimoles (82.9% conversion) with the yields of 1,9-nonanedial and 2-methyl-1,8-octanedial being 348.5 millimoles and 62.2 millimoles, respectively. The reaction mixture was transferred under pressure to a three-necked 2-liter flask previously purged to a sufficient extent with a hydrogen-carbon monoxide mixture (mole ratio: 1/1) while avoiding contact of said reaction mixture with air. Then 150 ml of n-octanol and 350 ml of hexane were added, and the whole mixture was stirred in an atmosphere of the same gaseous mixture as mentioned above for 20 minutes while maintaining the internal temperature at 30° C. Upon discontinuation of the stirring, the reaction mixture immediately separated into two layers. After allowing the mixture to stand for 10 minutes, the lower (yellow) and upper (colorless) layers were analyzed by gas chromatography and it was found that 95%, 75% and 86% of 7-octen-1-al, 1,9-nonanedial and 2-methyl-1,8-octanedial, respectively, had been transferred to the upper layer. The lower layer (extraction residue) was then transferred to the autoclave while avoiding contact of said layer with air, and 10 ml of sulfolane was added. Under the same conditions as in the first run, 64.3 g of 7-octen-1-al was added continuously over an hour and thereafter stirring was continued for 1.5 hours. Analysis of the reaction mixture revealed that 87.4 millimoles of 7-octen-1-al remained unreacted and 346.8 millimoles of 1,9-nonanedial and 61.9 millimoles of 2-methyl-1,8-octanedial had been formed in the second hydroformylation reaction. The reaction mixture was subjected to the same extraction procedure under the same conditions as in the first run and the extraction residue (catalyst-containing layer) was charged into the autoclave, followed by addition of 10 ml of sulfolane. The third run of hydroformylation was carried out by the same procedure under the same conditions as in the first run. After discontinuation of reaction, the reaction mixture was analyzed and it was found that 92.4 millimoles of 7-octen-1-al remained unreacted and 342.7 millimoles of 1,9-nonanedial and 59.8 millimoles of 2-methyl-1,8-octanedial had been formed in the third hydroformylation reaction. Then, the same extraction procedure as in the first run was performed.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
87.4 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[CH:10](=[O:18])[CH2:11]CCCCC=C.[CH3:19][CH2:20][CH2:21][CH2:22][CH2:23][CH3:24]>>[CH:10](=[O:18])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH:1]=[O:9].[CH3:19][CH:20]([CH2:21][CH2:22][CH2:23][CH2:24][CH2:11][CH:10]=[O:18])[CH:1]=[O:9]

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C(CCCCCCC)O
Name
Quantity
350 mL
Type
reactant
Smiles
CCCCCC
Step Two
Name
Quantity
87.4 mmol
Type
reactant
Smiles
C(CCCCCC=C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the whole mixture was stirred in an atmosphere of the same gaseous mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred under pressure to a three-necked 2-liter flask
CUSTOM
Type
CUSTOM
Details
previously purged to a sufficient extent with a hydrogen-carbon monoxide mixture (mole ratio: 1/1)
CUSTOM
Type
CUSTOM
Details
contact of said reaction mixture with air
CUSTOM
Type
CUSTOM
Details
as mentioned above for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
Upon discontinuation of the stirring, the reaction mixture immediately separated into two layers
EXTRACTION
Type
EXTRACTION
Details
The lower layer (extraction residue)
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
Under the same conditions as in the first run, 64.3 g of 7-octen-1-al was added continuously over an hour
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 1.5 hours
Duration
1.5 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(CCCCCCCC=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 346.8 mmol
Name
Type
product
Smiles
CC(C=O)CCCCCC=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 61.9 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.